Physicochemical properties of 2-Bromo-6-(difluoromethoxy)benzonitrile
Physicochemical properties of 2-Bromo-6-(difluoromethoxy)benzonitrile
Physicochemical Profiling and Synthetic Utility of 2-Bromo-6-(difluoromethoxy)benzonitrile: A Technical Guide for Drug Development
Executive Summary
2-Bromo-6-(difluoromethoxy)benzonitrile (CAS: 1261475-01-7) is a highly versatile, trifunctional building block increasingly utilized in the rational design of targeted therapeutics and agrochemicals. Featuring an orthogonal reactivity profile—comprising a cross-coupling-ready aryl bromide, a reducible nitrile, and a metabolically stable difluoromethoxy bioisostere—this scaffold enables rapid diversification in structure-activity relationship (SAR) campaigns. This technical guide provides a comprehensive physicochemical profile, mechanistic insights into its structural components, and field-validated synthetic protocols for its functionalization.
Physicochemical Profiling & Structural Causality
The unique properties of 2-bromo-6-(difluoromethoxy)benzonitrile stem from the synergistic electronic and steric effects of its substituents.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-bromo-6-(difluoromethoxy)benzonitrile |
| CAS Number | 1261475-01-7[1] |
| Molecular Formula | C8H4BrF2NO |
| Molecular Weight | 248.02 g/mol |
| Topological Polar Surface Area (TPSA) | 33.0 Ų |
| Hydrogen Bond Donors / Acceptors | 0 / 3 (N, O, F) |
| Rotatable Bonds | 2 |
Mechanistic Insights into the Scaffold:
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The Difluoromethoxy Group (-OCF₂H): Unlike the highly lipophilic and electronically inert trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor[2]. The strong electron-withdrawing nature of the adjacent fluorine atoms polarizes the C-H bond, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups[3]. This substitution is critical in drug development because it drastically improves metabolic stability—shielding the molecule from cytochrome P450-mediated O-demethylation—while maintaining essential hydrogen-bonding interactions with the target protein's binding pocket[3].
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The Nitrile Group (-CN): Positioned between the bromine and the difluoromethoxy group, the nitrile acts as a strong electron-withdrawing group (EWG). It lowers the electron density of the aromatic ring, which activates the adjacent C-Br bond for oxidative addition during transition-metal catalysis.
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The Bromine Atom (-Br): Provides a reliable handle for carbon-carbon or carbon-heteroatom bond formation via palladium- or copper-catalyzed cross-coupling reactions.
Experimental Workflows: Orthogonal Functionalization
The true value of this scaffold lies in the ability to selectively functionalize one moiety without disturbing the others.
Protocol 3.1: Chemoselective Nitrile Reduction (Preserving the Aryl Bromide)
Causality & Rationale: Converting the nitrile to a primary benzylamine is a common SAR vector. However, standard catalytic hydrogenation (e.g., Pd/C with H₂) will result in rapid hydrodehalogenation of the aryl bromide. To circumvent this, the NaBH₄/CoCl₂ system is employed[4]. The addition of CoCl₂ to NaBH₄ generates a transient, heterogeneous cobalt boride (Co₂B) species in situ. This catalyst selectively reduces the nitrile to a primary amine while leaving the labile C-Br bond completely intact[4].
Step-by-Step Methodology:
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Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve 2-bromo-6-(difluoromethoxy)benzonitrile (1.0 eq) in anhydrous methanol (0.2 M).
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Catalyst Generation: Add CoCl₂·6H₂O (0.2 eq) to the solution. The mixture will appear pink/purple.
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Reduction: Cool the reaction to 0 °C. Carefully add NaBH₄ (3.0 eq) in small portions over 30 minutes to manage the rigorous evolution of hydrogen gas. The solution will rapidly turn black, indicating the formation of the active Co₂B catalyst.
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Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation (Self-Validating Step): Monitor the reaction progress via LC-MS. The system validates itself when the starting material mass (m/z 247/249) disappears and the primary amine mass (m/z 251/253) appears. The retention of the isotopic doublet (1:1 ratio) confirms the bromine atom has not been cleaved.
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Workup: Quench with 1M HCl (aq) to destroy excess borohydride and dissolve the cobalt salts. Basify with aqueous NH₄OH, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol 3.2: Sterically Hindered Suzuki-Miyaura Cross-Coupling
Causality & Rationale: The ortho-relationship between the nitrile and the bromine atom creates a highly electron-deficient C-Br bond, which thermodynamically favors the oxidative addition of Pd(0). However, the steric bulk of the adjacent difluoromethoxy group impedes the subsequent transmetalation and reductive elimination steps. Therefore, a palladium catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl₂, is required to force the structural geometry necessary for efficient reductive elimination.
Step-by-Step Methodology:
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Setup: Charge a Schlenk flask with 2-bromo-6-(difluoromethoxy)benzonitrile (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
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Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.
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Reaction: Heat the mixture to 90 °C under N₂ for 4–6 hours.
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Validation: GC-MS should show complete consumption of the aryl bromide. The high polarity of the resulting biaryl nitrile requires a distinct eluent shift (e.g., Hexanes/EtOAc 3:1) compared to the starting material on TLC, validating successful coupling.
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Workup: Filter through a pad of Celite to remove palladium black. Partition between EtOAc and water, wash the organic layer with brine, dry, and purify via flash chromatography.
Visualizing the Synthetic Logic
The orthogonal nature of these protocols allows chemists to dictate the order of assembly, as illustrated in the workflow below.
Figure 1: Orthogonal functionalization workflow of 2-bromo-6-(difluoromethoxy)benzonitrile.
Application in Targeted Therapeutics: Kinase Inhibition
In the realm of oncology and immunology, fluorinated benzonitrile derivatives are frequently incorporated into the hinge-binding motifs of kinase inhibitors[5]. The difluoromethoxy group is particularly adept at occupying the hydrophobic "deep pocket" adjacent to the ATP-binding site of kinases such as PI3K (Phosphoinositide 3-kinase). The polarized C-H bond of the -OCF₂H group can form a weak, yet highly specific, hydrogen bond with the backbone carbonyls of the kinase hinge region, locking the inhibitor in its active conformation and outcompeting endogenous ATP.
Figure 2: PI3K/AKT signaling pathway modulated by fluorinated benzonitrile derivatives.
References
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Chem Pure - Chembeez : 2-bromo-6-(difluoromethoxy)benzonitrile CAS 1261475-01-7. Available at: [Link]
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ResearchGate : The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Available at:[Link]
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ResearchGate : Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Available at:[Link]
Sources
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- 2. researchgate.net [researchgate.net]
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